molecular formula C12H17ClN2 B8547379 (1-(6-Chloropyridin-3-yl)cyclohexyl)methanamine

(1-(6-Chloropyridin-3-yl)cyclohexyl)methanamine

Cat. No. B8547379
M. Wt: 224.73 g/mol
InChI Key: DKVYXQSQPDPUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(6-Chloropyridin-3-yl)cyclohexyl)methanamine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(6-Chloropyridin-3-yl)cyclohexyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-Chloropyridin-3-yl)cyclohexyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

[1-(6-chloropyridin-3-yl)cyclohexyl]methanamine

InChI

InChI=1S/C12H17ClN2/c13-11-5-4-10(8-15-11)12(9-14)6-2-1-3-7-12/h4-5,8H,1-3,6-7,9,14H2

InChI Key

DKVYXQSQPDPUEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A soln. of 1-(6-chloropyridin-3-yl)cyclohexanecarbonitrile (20.1 mmol) in THF (88 mL) was added dropwised to a solution BH3 in THF (60.2 mmol, 1 M). After heating to reflux for 1 h, the reaction mixture was cooled in an ice bath before aq. 2 M HCl (120 mL) was slowly added. The mixture was then heated to reflux for another 20 min. After cooling to RT, the mixture was washed with DCM, then, it was basified with aq. 1 M NaOH and extracted with DCM. The comb. org. layers were dried over MgSO4 and conc. in vacuo.
Quantity
20.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
60.2 mmol
Type
solvent
Reaction Step Three

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